Home > Products > Screening Compounds P100593 > Ibrexafungerp Citrate
Ibrexafungerp Citrate - 1965291-08-0

Ibrexafungerp Citrate

Catalog Number: EVT-10959463
CAS Number: 1965291-08-0
Molecular Formula: C50H75N5O11
Molecular Weight: 922.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Ibrexafungerp (has active moiety).
Overview

Ibrexafungerp citrate is a novel antifungal compound classified as a triterpenoid and specifically a glucan synthase inhibitor. It is primarily developed for the treatment of fungal infections, particularly vulvovaginal candidiasis, and is noted for its oral bioavailability and efficacy against multi-drug resistant fungal strains. The compound operates by inhibiting the biosynthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, thereby compromising cell integrity and leading to fungal cell lysis .

Source

Ibrexafungerp citrate is derived from modifications of enfumafungin, enhancing its pharmacokinetic properties and oral bioavailability. It is recognized by various identifiers including its DrugBank ID (DB12471) and has been studied extensively in clinical trials to assess its safety and efficacy .

Classification
  • Type: Antifungal
  • Chemical Class: Triterpenoid
  • Mechanism: Glucan synthase inhibitor
Synthesis Analysis

Methods

The synthesis of ibrexafungerp involves semi-synthetic modifications of enfumafungin. The process typically includes:

  1. Isolation: Extraction of enfumafungin from natural sources or fermentation processes.
  2. Modification: Chemical alterations to enhance solubility and bioavailability.
  3. Purification: Techniques such as chromatography to isolate the final product.

Technical Details

The synthetic route often employs various organic reactions, including hydroxylation and conjugation with citrate to form ibrexafungerp citrate, optimizing it for oral administration .

Molecular Structure Analysis

Structure

Ibrexafungerp citrate has a complex molecular structure characterized by multiple rings and functional groups. The chemical formula is C44H67N5O4C_{44}H_{67}N_{5}O_{4} with a molecular weight of approximately 730.051 g/mol. Its structural configuration includes:

  • Multiple chiral centers
  • A triterpenoid backbone
  • Hydroxyl groups contributing to its solubility and biological activity

Data

  • CAS Number: 1207753-03-4
  • InChI Key: BODYFEUFKHPRCK-ZCZMVWJSSA-N
  • IUPAC Name: [H][C@]12CC[C@@]3([H])[C@@]4(C)COC[C@@]3(CC@HN3N=CN=C3C3=CC=NC=C3 .
Chemical Reactions Analysis

Reactions

Ibrexafungerp undergoes several metabolic transformations:

  1. Hydroxylation: Primarily mediated by cytochrome P450 enzymes (specifically CYP3A4), leading to the formation of hydroxylated metabolites.
  2. Conjugation: These hydroxylated forms are further conjugated with glucuronide or sulfate groups for elimination.

Technical Details

The metabolic pathway indicates that approximately 90% of an administered dose is excreted via feces, primarily as unchanged drug, while renal excretion remains minimal (around 1%) .

Mechanism of Action

Ibrexafungerp functions by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase, crucial for synthesizing β-(1,3)-D-glucan in the fungal cell wall. This inhibition disrupts the structural integrity of the cell wall, leading to increased permeability and eventual cell death.

Process

  1. Binding: Ibrexafungerp binds to the active site of β-(1,3)-D-glucan synthase.
  2. Disruption: The inhibition prevents polymerization of UDP-glucose into β-(1,3)-D-glucan.
  3. Cell Lysis: Compromised cell wall integrity results in osmotic instability and lysis .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Poor water solubility (0.000346 mg/mL)
  • Melting Point: Not specified but inferred to be high due to its solid state.

Chemical Properties

  • pKa Values: 2.4, 5.5, 9.0
  • LogP (octanol-water partition coefficient): Approximately 4.9 indicating lipophilicity.
  • Protein Binding: High binding affinity (99.5–99.8%) primarily to albumin .
Applications

Ibrexafungerp citrate is primarily indicated for:

  • Treatment of vulvovaginal candidiasis.
  • Prevention of recurrent vulvovaginal candidiasis.
    It has shown efficacy against various Candida species and some Aspergillus species, particularly those resistant to conventional antifungal therapies . The compound's favorable pharmacokinetic profile makes it a promising candidate in antifungal therapy, especially in populations with limited treatment options due to drug resistance.
Introduction: Research Significance and Knowledge Gaps

Emergence of Multidrug-Resistant Fungal Pathogens

The global burden of invasive fungal infections has escalated dramatically, driven by expanding immunocompromised populations and widespread antifungal use. Candida glabrata and Candida auris exemplify this crisis, exhibiting alarming resistance patterns. Candida glabrata now causes >28% of candidemia cases in U.S. surveillance studies, with fluconazole resistance exceeding 30% and echinocandin resistance rising to 3–30% in clinical isolates [1]. Crucially, multidrug-resistant (MDR) strains—resistant to both azoles and echinocandins—have emerged, accounting for 1.3–2% of Candida glabrata isolates in population-based surveillance [1] [3]. Resistance mechanisms include:

  • Azoles: Overexpression of efflux pumps (CgCDR1, CgCDR2) due to gain-of-function mutations in CgPDR1, and ERG11 mutations reducing drug binding [1].
  • Echinocandins: Hotspot mutations in FKS1/FKS2 genes, particularly FKS2 mutations in Candida glabrata (e.g., F659del conferring >121-fold resistance) [1] [3].
  • Novel resistance pathways: MSH2 DNA mismatch repair gene mutations, identified in nearly half of MDR isolates, accelerate resistance acquisition [1].

Candida auris intensifies this threat, with intrinsic resistance to fluconazole (>90% isolates), variable echinocandin resistance (up to 8%), and some strains resistant to all three major antifungal classes [3] [10]. Its persistence in healthcare environments and capacity for nosocomial transmission further complicate containment [3].

Table 1: Emerging Resistance in Key Fungal Pathogens

PathogenResistance PrevalenceKey Resistance MechanismsMortality Impact
Candida glabrataAzoles: >30%; Echinocandins: 3-30%; MDR: 1.3-2%FKS1/FKS2 mutations, MSH2 mutations, Efflux pump upregulationCrude mortality: 28-44%
Candida aurisFluconazole: >90%; Pan-resistance: 4-8%ERG11 mutations, FKS1 mutationsCrude mortality: 30-60%
Aspergillus fumigatusAzoles: 3-20% (geographic variation)CYP51A mutations (TR34/L98H, TR46/Y121F/T289A)85% mortality in invasive disease

Unmet Therapeutic Needs in Invasive Fungal Infections

Current antifungal therapy relies on three drug classes (azoles, echinocandins, polyenes), each with critical limitations in drug-resistant infections:

  • Pharmacokinetic limitations: Echinocandins, first-line for invasive candidiasis, lack oral formulations, necessitating extended hospitalization for intravenous administration [4]. Their high molecular weight (>1200 kDa) and protein binding (>99%) restrict tissue penetration into sanctuary sites (e.g., central nervous system, intraocular fluids) [3].
  • Resistance limitations: Azoles are compromised by Candida glabrata and Candida auris resistance, while echinocandin resistance is increasingly prevalent in Candida glabrata [1] [2]. Amphotericin B exhibits nephrotoxicity and poor tolerability, limiting utility [1].
  • Clinical gaps: Recurrent vulvovaginal candidiasis (RVVC) affects 40–45% of women after initial VVC episodes, yet conventional azoles show diminishing efficacy against non-albicans Candida species like Candida glabrata (20–50% of refractory cases) [1] [6]. Critically, no oral fungicidal agents exist for systemic infections, as azoles are fungistatic and echinocandin oral bioavailability is negligible [7].

These shortcomings manifest in persistent mortality rates exceeding 30% for invasive candidiasis despite therapy, underscoring the need for agents with novel mechanisms, oral bioavailability, and activity against resistant strains [4] [6].

Ibrexafungerp Citrate as a Novel Antifungal Class

Ibrexafungerp citrate (formerly SCY-078) represents the first clinically approved triterpenoid antifungal ("fungerp"), a structurally distinct class derived from the natural product enfumafungin [3] [7]. Its development addresses core limitations of existing therapies:

  • Chemical novelty: Unlike peptide-derived echinocandins, ibrexafungerp is a semi-synthetic triterpenoid (molecular formula: C₅₀H₇₅N₅O₁₁) with oral bioavailability [3] [10]. Its structure enables penetration into acidic environments like the vagina, enhancing efficacy against vulvovaginal candidiasis [1] [7].
  • Mechanistic differentiation: While ibrexafungerp inhibits β-(1,3)-D-glucan synthase—the same target as echinocandins—it binds a non-overlapping site on the Fks1 subunit, minimizing cross-resistance [3]. This confers activity against echinocandin-resistant strains with common FKS mutations (e.g., F659del in FKS2) [1] [3].
  • Broad-spectrum activity: Ibrexafungerp demonstrates fungicidal activity against Candida spp. (including MDR Candida auris and Candida glabrata) and fungistatic activity against Aspergillus spp., covering 15/19 WHO-priority fungal pathogens [3] [5] [6]. Its oral formulation enables step-down therapy for invasive infections, potentially reducing hospital stays [4] [10].

Table 2: Ibrexafungerp vs. Established Antifungal Classes

PropertyIbrexafungerp (Triterpenoid)EchinocandinsAzoles
Molecular Targetβ-(1,3)-D-glucan synthase (non-competitive)β-(1,3)-D-glucan synthase (competitive)Lanosterol 14α-demethylase
SpectrumCandida spp. (including azole/echinocandin-resistant), Aspergillus spp., Pneumocystis asciCandida spp., Aspergillus spp.Broad yeast/mold coverage (excludes some Candida glabrata/Candida auris)
AdministrationOral and intravenous (in development)Intravenous onlyOral and intravenous
Cidal ActivityFungicidal vs. CandidaFungicidal vs. CandidaFungistatic
Resistance ProfileActive against most FKS-mutant strainsInactive against FKS-mutant strainsInactive against strains with efflux pumps/ERG11 mutations

Regulatory agencies recognize ibrexafungerp’s innovative profile, granting it Qualified Infectious Disease Product, Fast Track, and Orphan Drug designations for invasive candidiasis and aspergillosis [5] [6] [10]. Its approval for vulvovaginal candidiasis (2021) and recurrent vulvovaginal candidiasis (2022) provides clinical validation, while late-phase trials (MARIO, SCYNERGIA) evaluate hospital-based indications [4] [5] [6]. This positions ibrexafungerp as a foundational therapy for evolving antifungal resistance.

Properties

CAS Number

1965291-08-0

Product Name

Ibrexafungerp Citrate

IUPAC Name

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C50H75N5O11

Molecular Weight

922.2 g/mol

InChI

InChI=1S/C44H67N5O4.C6H8O7/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+;/m1./s1

InChI Key

WKIRTJACGBEXBZ-FQGZCCSZSA-N

Canonical SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.